molecular formula C8H7BrN2O B8768219 8-bromo-3,4-dihydro-1H-quinoxalin-2-one

8-bromo-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B8768219
M. Wt: 227.06 g/mol
InChI Key: DIQOOSOOPXMQCY-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-quinoxalin-2-one is a substituted derivative of the 3,4-dihydroquinoxalin-2-one scaffold, recognized in medicinal chemistry as a privileged structure for the development of bioactive compounds . This brominated analog serves as a key intermediate for accessing a diverse array of fused and substituted quinoxaline derivatives, which are nitrogen-based heterocycles of significant research interest due to their broad pharmacological potential . Its primary research value is anchored in its role as a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of compounds designed to modulate biological pathways. Scientific investigations have identified the 3,4-dihydroquinoxalin-2-one core structure as a potent inhibitor of lipid accumulation. Research using lipid-overloaded HepG2 hepatocytes demonstrated that specific derivatives of this scaffold can significantly reduce intracellular lipid accumulation, suggesting its utility in exploring pathways related to liver steatosis and metabolic disorders . Furthermore, the quinoxaline core is a common feature in compounds investigated for antiproliferative activity. Novel quinoxaline-based analogs are actively explored for their potential to induce cell cycle arrest and apoptosis in cancer cell lines, with some derivatives showing promise as inhibitors of topoisomerase II and EGFR, which are critical targets in oncology research . This compound is presented exclusively for use in laboratory research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3,10H,4H2,(H,11,12)

InChI Key

DIQOOSOOPXMQCY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Several studies have reported the anticancer properties of quinoxaline derivatives, including 8-bromo-3,4-dihydro-1H-quinoxalin-2-one. For instance, research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:
In a study examining various quinoxaline derivatives, this compound demonstrated significant cytotoxic effects against human cancer cell lines, particularly in breast and colon cancer models. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.

Case Study:
A study focused on the protective effects of this compound on neuronal cells exposed to neurotoxic agents revealed that treatment with this compound significantly reduced cell death and improved cell viability .

Antimicrobial Properties

Quinoxaline derivatives have shown antimicrobial activity against various pathogens. This compound has been tested for its efficacy against bacterial strains and fungi.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

This table summarizes the antimicrobial activity observed in laboratory settings, highlighting its potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in disease processes.

Case Study:
One study explored its role as an inhibitor of aldosterone synthase, which is implicated in hypertension and cardiovascular diseases. The results showed that this compound effectively reduced enzymatic activity, suggesting its potential use in treating related disorders .

Comparison with Similar Compounds

Positional Isomers: 6-Bromo vs. 8-Bromo Derivatives

  • 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS: 854584-01-3) Structural Difference: Bromine at position 6 instead of 8. Synthesis: Derived from ethyl bromoacetate and nitroaniline precursors, followed by cyclization . Properties: Molecular formula C₈H₇BrN₂O, molecular weight 227.06 g/mol, and hazards include toxicity via inhalation, dermal contact, or ingestion .
  • 8-Bromo-3,4-dihydro-1H-quinoxalin-2-one Synthesis: Indirectly referenced via oxidative heterocyclization methods used for related brominated compounds . Key Contrast: Bromine at the 8-position may confer distinct steric hindrance and lipophilicity, influencing metabolic stability and solubility.

Alkyl-Substituted Derivatives

  • 7-Bromo-3-ethyl-8-methyl-3,4-dihydro-1H-quinoxalin-2-one Structure: Ethyl and methyl groups at positions 3 and 8, respectively. Synthesis: Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1,4-dioxane, yielding dehydrogenated products . Properties: Higher molecular weight (259.08 g/mol) due to alkyl groups, which enhance lipophilicity and may improve membrane permeability .
  • 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one Structure: Ethyl at position 3 and fluorine at position 8. Synthesis: Multi-step process involving DIPEA (N,N-diisopropylethylamine) and Pd-mediated coupling .

Halogen Variations: Bromo vs. Fluoro Derivatives

  • 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one Synthesis: Derived from 4-fluoro-2-nitroaniline via nitro reduction and cyclization . Properties: Lower molecular weight (166.15 g/mol) and smaller atomic radius of fluorine compared to bromine may reduce steric hindrance and alter binding kinetics .
  • 8-Bromo Derivative : Bromine’s larger size and polarizability could enhance halogen bonding in protein-ligand interactions, a feature absent in fluoro analogs .

Complex Functional Group Derivatives

  • Benzyl 4-{[2-oxo-4-(thiophene-2-carbonyl)-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27a) Structure: Thiophene-2-carbonyl group at position 4. Synthesis: Achieved via NaCNBH₃-mediated reduction and benzylation, yielding 80% with a melting point of 136–137°C .
  • Benzyl 4-{[4-nicotinoyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27c) Structure: Nicotinoyl group at position 4. Synthesis: Lower yield (23%) due to steric challenges in nicotinoyl incorporation . Contrast: Compared to brominated derivatives, these compounds prioritize hydrogen bonding via carbonyl groups rather than halogen interactions .

Parent Compound: 3,4-Dihydro-1H-quinoxalin-2-one

  • Structure: Unsubstituted quinoxalinone core (CAS: 59564-59-9).
  • Properties : Molecular formula C₈H₈N₂O , molecular weight 148.16 g/mol , and commercial availability as a precursor .

Data Table: Comparative Overview

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Highlights Reference
This compound Br at C8 C₈H₇BrN₂O 227.06 Synthesized via oxidative heterocyclization
6-Bromo-3,4-dihydro-1H-quinoxalin-2-one Br at C6 C₈H₇BrN₂O 227.06 Hazardous via multiple exposure routes
7-Bromo-3-ethyl-8-methyl derivative Br at C7, Et at C3, Me at C8 C₁₁H₁₄BrN₂O 285.15 DDQ-mediated dehydrogenation
7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one F at C7 C₈H₇FN₂O 166.15 Nitro reduction/cyclization
Parent compound (unsubstituted) None C₈H₈N₂O 148.16 Commercial precursor

Preparation Methods

Direct Bromination of 3,4-Dihydro-1H-Quinoxalin-2-One

The most straightforward approach involves the direct bromination of the parent compound, 3,4-dihydro-1H-quinoxalin-2-one. This method typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.

In a representative procedure, 3,4-dihydro-1H-quinoxalin-2-one is dissolved in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN). Bromine is added dropwise at 0–5°C to minimize side reactions, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with a sodium thiosulfate solution to neutralize excess bromine, and the product is purified via column chromatography. This method yields 8-bromo-3,4-dihydro-1H-quinoxalin-2-one with a moderate efficiency of 60–70%, as reported in industrial-scale syntheses.

Key Considerations :

  • Regioselectivity : Bromination predominantly occurs at the 8-position due to electronic effects of the carbonyl group at position 2, which deactivates adjacent positions.

  • Side Products : Over-bromination can lead to dibrominated derivatives, necessitating careful control of stoichiometry and reaction time.

Cyclization of Brominated Intermediates

Synthesis from 5-Amino-2-Bromobenzoic Acid

An alternative route involves constructing the quinoxaline ring from brominated aromatic precursors. For example, 5-amino-2-bromobenzoic acid serves as a starting material in a multi-step sequence:

  • Amidation : The carboxylic acid group is converted to an amide using thionyl chloride (SOCl₂) and ammonium hydroxide.

  • Cyclization : The amide undergoes cyclization with glyoxal in acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the dihydroquinoxalin-2-one core.

  • Purification : The crude product is recrystallized from ethanol or toluene to achieve >95% purity.

This method achieves higher regiochemical control compared to direct bromination, with yields exceeding 80% under optimized conditions.

Use of Tetrabutylammonium Tribromide (TBATB)

Recent advancements leverage tetrabutylammonium tribromide (TBATB) for regioselective bromination. In a protocol adapted from pyrroloquinoxaline chemistry, TBATB in acetonitrile at 80°C selectively brominates the 8-position of 3,4-dihydro-1H-quinoxalin-2-one. The reaction proceeds via electrophilic aromatic substitution, with TBATB serving as a stable bromine source that minimizes oxidative side reactions.

Optimized Conditions :

  • Temperature : 80°C

  • Solvent : Acetonitrile

  • Yield : 75–85%

Multi-Step Synthesis from Dibrominated Aromatic Diamines

Patent-Based Approach for Functionalized Derivatives

A patent by CN106892908B outlines a method to synthesize brominated quinoxalines for optoelectronic applications. While the primary target is a thiophene-functionalized derivative, the protocol includes a critical intermediate relevant to This compound :

  • Condensation : 3,6-Dibromobenzene-1,2-diamine reacts with benzil in dichloroethane under reflux, catalyzed by p-toluenesulfonic acid.

  • Selective Dehalogenation : The dibrominated product undergoes partial debromination using palladium catalysts or photochemical methods to isolate the 8-bromo derivative.

This approach emphasizes scalability, with gram-scale production demonstrated in industrial settings.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Method Yield Regioselectivity Scalability Complexity
Direct Bromination (Br₂)60–70%ModerateHighLow
TBATB Bromination75–85%HighModerateModerate
Cyclization from Acid80–90%HighHighHigh
Patent-Based Multi-Step70–75%HighHighVery High

Q & A

Q. How can the synthesis of 8-bromo-3,4-dihydro-1H-quinoxalin-2-one be optimized for yield and purity?

Methodological Answer: Optimization involves factorial design experiments to test variables such as reaction temperature, stoichiometry of brominating agents (e.g., Br₂ in acetic acid), and catalyst loading. For example, bromination at position 8 can be achieved using Br₂ under acidic conditions, as demonstrated in analogous quinoxaline derivatives . Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC (>98% purity threshold) . Light-sensitive handling is critical, as brominated quinoxalines may degrade under prolonged UV exposure .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns positional bromination (e.g., δ 7.2–7.8 ppm for aromatic protons adjacent to Br) and confirms the dihydroquinoxaline scaffold .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 242.98 for C₈H₇BrN₂O) .
  • XRD: Resolves crystallographic data for structural confirmation, though bromine’s heavy atom effect may complicate refinement .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination pathway in this compound synthesis?

Methodological Answer: Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) combined with DFT calculations can map electrophilic substitution pathways. Kinetic studies under varying Br₂ concentrations and temperatures reveal rate-determining steps, while in-situ IR monitors intermediate formation (e.g., bromonium ion intermediates) . Contrast with meta-directing effects in analogous 6-bromo derivatives to explain regioselectivity .

Q. What computational strategies predict the reactivity and stability of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates solvent interactions (e.g., DMF or THF) to assess stability under reflux conditions .
  • Docking Studies: Evaluates binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina, with parameterization via crystallographic data from related quinoxalines .
  • QM/MM: Models transition states in Suzuki-Miyaura cross-coupling reactions, optimizing Pd(PPh₃)₄ catalyst performance .

Q. How can contradictory spectral data (e.g., NMR splitting vs. XRD) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR: Identifies dynamic effects (e.g., rotamers) causing splitting discrepancies .
  • Synchrotron XRD: Enhances resolution of electron density maps to confirm bromine positioning .
  • Theoretical vs. Experimental IR: Cross-validates vibrational modes using Gaussian09 at the B3LYP/6-31G(d) level .

Q. What methodologies link the structural features of this compound to its biological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 8-Cl, 8-NO₂) and compare IC₅₀ values in enzyme inhibition assays .
  • Metabolite Profiling: LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C3/C4) in hepatic microsomes .
  • Cellular Imaging: Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives .

Methodological Resources Table

TechniqueApplication ExampleKey Reference
Factorial DesignOptimizing Br₂ stoichiometry in synthesis
HRMSMolecular weight validation
DFT CalculationsRegioselectivity of bromination
Docking SimulationsTarget interaction profiling
Synchrotron XRDResolving electron density ambiguities

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